molecular formula C11H14N2O3 B14865616 2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid

2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid

Cat. No.: B14865616
M. Wt: 222.24 g/mol
InChI Key: OSXALHCYGVEBGV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropyl group and an ethoxymethyl substituent on the pyrimidine ring, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, disrupting cellular processes and leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid: Similar in structure but with a methyl group instead of an ethoxymethyl group.

    4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester: Contains a trifluoromethyl group, which significantly alters its chemical properties.

Uniqueness: 2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-2-16-6-8-5-9(11(14)15)13-10(12-8)7-3-4-7/h5,7H,2-4,6H2,1H3,(H,14,15)

InChI Key

OSXALHCYGVEBGV-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=NC(=N1)C2CC2)C(=O)O

Origin of Product

United States

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